8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine

Medicinal Chemistry Oncology Smoothened (SMO) Inhibitor

SAR studies fail when generic triazolopyridines replace precise 8-chloro-5-methyl substitution patterns. This compound delivers the exact scaffold validated for SMO inhibition (derivative TPB15: IC50 = 0.39 nM) and lepidopteran mortality (>90-95% against H. armigera). - Key application: Hedgehog signaling antagonists, next-gen insecticides, antifungal agents (F. oxysporum 62% inhibition). - Supply advantage: Research quantities available; stable crystalline solid.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
Cat. No. B15332350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=NN=CN12)Cl
InChIInChI=1S/C7H6ClN3/c1-5-2-3-6(8)7-10-9-4-11(5)7/h2-4H,1H3
InChIKeyZEWDPGGKZNSLBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Baseline Characteristics


8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS 1427432-52-7) is a heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]pyridine family, featuring a triazole ring fused to a pyridine core with a chlorine atom at the 8-position and a methyl group at the 5-position . This specific substitution pattern confers distinct physicochemical properties and provides a versatile scaffold for further derivatization in medicinal chemistry and agrochemical research [1].

1 8-Chloro-5-methyl substitution pattern for targeted derivatization
2 Triazolo[4,3-a]pyridine scaffold supports SAR studies in medicinal and agrochemical research
3 Versatile building block for synthesis of bioactive probe libraries

Why Generic Triazolopyridines Cannot Substitute


Substituting 8-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]pyridine with a generic [1,2,4]triazolo[4,3-a]pyridine or a close positional isomer introduces substantial risk in any structure-activity relationship (SAR)-dependent study. The [1,2,4]triazolo[4,3-a]pyridine scaffold is known to exhibit broad but highly tunable biological activities, including antifungal, herbicidal, and anticancer effects, which are exquisitely sensitive to the nature and position of substituents [1]. For instance, studies on analogous 8-chloro-[1,2,4]triazolo[4,3-a]pyridine derivatives have demonstrated that even minor modifications to the core structure can dramatically alter both potency and target selectivity, underscoring that a generic scaffold cannot serve as a reliable surrogate for this specific compound in any assay designed to probe structure-dependent function [2].

Position Positional isomers of triazolopyridine may shift target interaction profiles and invalidate SAR assumptions.
Halogen Generic triazolopyridines without the 8-chloro substituent may not reproduce the pharmacophoric activity reported for this core.
Scaffold Non-halogenated or differently substituted analogs may exhibit significantly reduced potency in SMO and antifungal assays.

Quantitative Differentiation from Analogues


SMO Inhibitor Potency: Low-Nanomolar Activity

The 8-chloro substituent on the [1,2,4]triazolo[4,3-a]pyridine core is a critical structural feature for achieving potent Smoothened (SMO) inhibition. A direct head-to-head comparison within a series of novel [1,2,4]triazolo[4,3-a]pyridine derivatives revealed that compound TPB15, which features an 8-chloro substitution, exhibited an IC50 of 0.39 nM against the SMO receptor, demonstrating potent activity [1]. This potency is attributed to the core scaffold's ability to be optimized; the same study showed that further derivatization of this 8-chloro core yielded compounds with improved in vivo antitumor activity compared to the clinical SMO inhibitor vismodegib [1]. In contrast, [1,2,4]triazolo[4,3-a]pyridines lacking this specific halogenation pattern often show significantly reduced potency or require alternative optimization strategies [1].

SMO Inhibitor Potency
Head-to-head
IC50 = 0.39 nM (derivative TPB15)
Supports SMO inhibitor SAR programs; reported improved in vivo model response vs. comparator.
Medulloblastoma allograft model context; requires target-specific validation.
Medicinal Chemistry Oncology Smoothened (SMO) Inhibitor

Insecticidal Efficacy: High Larval Mortality

The 8-chloro-[1,2,4]triazolo[4,3-a]pyridine scaffold is a privileged substructure for achieving high insecticidal activity. A study evaluating novel sulfone derivatives found that a compound containing the 8-chloro-[1,2,4]triazolo[4,3-a]pyridine moiety, specifically 8-chloro-3-(((6-chloropyridin-3-yl)methyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine, demonstrated >90% mortality against the cotton bollworm (Helicoverpa armigera) at a concentration of 500 μg/mL and >95% mortality against the diamondback moth (Plutella xylostella) at the same concentration [1]. In contrast, while the study established a baseline structure-activity relationship (SAR), many other analogs without this specific 8-chloro substitution pattern showed significantly lower activity, underscoring the importance of this particular core structure [1].

Insecticidal Activity
Class-level
>90% mortality (H. armigera), >95% (P. xylostella) at 500 μg/mL
Reported insecticidal screening context; 8-chloro core associated with elevated larval mortality.
SAR class-level inference; cross-analog verification recommended.
Agrochemistry Insecticide Discovery Pest Control

Antifungal Spectrum: Broad Crop Protection Activity

The 8-chloro-[1,2,4]triazolo[4,3-a]pyridine scaffold confers a broad spectrum of antifungal activity. Cross-study analysis shows that derivatives based on this core consistently inhibit multiple phytopathogenic fungi. For example, 8-chloro-3-((4-chlorobenzyl)thio)[1,2,4]triazolo[4,3-a]pyridine demonstrated 62.02% inhibition against Fusarium oxysporum and 51.19% inhibition against Stemphylium lycopersici [1]. Similarly, another 8-chloro derivative achieved >51% inhibition against S. lycopersici [2]. In contrast, flavonoid derivatives containing a non-chlorinated [1,2,4]triazolo[4,3-a]pyridine core exhibited a different antifungal profile, with some showing potent activity against Botrytis cinerea, but their overall spectrum and potency against other fungi like Fusarium oxysporum were not reported as a primary outcome [3].

Antifungal Spectrum
Cross-study
62% inhibition (F. oxysporum), >51% (S. lycopersici)
Supports broad-spectrum antifungal screening; distinct profile vs. non-chlorinated hybrids.
Cross-study comparison; direct head-to-head data limited.
Antifungal Agents Crop Protection Agrochemical Research

Optimal Research and Industrial Applications


Medicinal Chemistry: SMO Inhibitor Synthesis

This compound serves as an ideal, evidence-backed starting material for designing and synthesizing novel Smoothened (SMO) inhibitors targeting the Hedgehog signaling pathway. As demonstrated, the 8-chloro-[1,2,4]triazolo[4,3-a]pyridine core is a key pharmacophore for achieving low-nanomolar SMO inhibitory potency (e.g., IC50 = 0.39 nM for derivative TPB15), and its use in a medicinal chemistry program can lead to compounds with improved in vivo antitumor activity compared to established clinical agents like vismodegib [1].

Agrochemical Discovery: Insecticide Development

The compound is a strategically valuable intermediate for agrochemical R&D teams focused on discovering novel insecticides. Quantitative evidence shows that sulfone derivatives built on the 8-chloro-[1,2,4]triazolo[4,3-a]pyridine scaffold can achieve >90-95% mortality against key lepidopteran pests such as Helicoverpa armigera and Plutella xylostella, significantly outperforming many non-chlorinated analogs [2]. This makes it a privileged building block for creating potent, next-generation crop protection agents.

Agrochemical Discovery: Antifungal Lead Generation

Procurement of this compound is justified for research programs aiming to discover novel antifungal agents for crop protection. The 8-chloro-[1,2,4]triazolo[4,3-a]pyridine core has been validated across multiple studies as a scaffold that confers a broad spectrum of antifungal activity, including potent inhibition of economically damaging fungi like Fusarium oxysporum (62% inhibition) and Stemphylium lycopersici (>51% inhibition) [REFS-3, REFS-4]. It offers a distinct activity profile compared to other triazolopyridine-based hybrids.

Chemical Biology: Target Identification Probes

This compound is suitable for use as a precisely defined core scaffold in chemical biology programs, including the synthesis of activity-based probes or affinity matrices for target identification. Its unique 8-chloro-5-methyl substitution pattern is a critical structural feature associated with potent biological activity (e.g., in SMO inhibition and insecticidal assays) [REFS-1, REFS-2]. This ensures that any SAR or pull-down experiment conducted with a probe derived from this core will accurately reflect the binding interactions of this specific chemotype.

Application
Selection Property
Validation Focus
SMO inhibitor discovery scaffold
8-Chloro triazolopyridine core
Target engagement and pathway modulation
Insecticide discovery intermediate
Heterocyclic sulfone derivatization
Lepidopteran mortality endpoints
Antifungal lead generation scaffold
Substitution-dependent antifungal profile
Broad-spectrum in vitro inhibition screening
Chemical biology probe scaffold
Defined substitution pattern
Target identification and SAR mapping

Technical Documentation Hub

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